molecular formula C23H24N2O2S B2566187 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034316-57-7

3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2566187
CAS No.: 2034316-57-7
M. Wt: 392.52
InChI Key: OYJBVESLFIXYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a 4-(quinolin-8-yloxy)piperidine moiety linked via a propan-1-one chain to a phenylthio group. The quinoline-piperidine scaffold is a recognized pharmacophore in drug discovery. Compounds featuring this core have been investigated as inhibitors of platelet-derived growth factor (PDGF) receptor autophosphorylation, a target in oncology and anti-fibrotic therapy . Furthermore, the piperidine moiety is a key structural feature in inhibitors of bacterial menaquinone biosynthesis, such as MenA, presenting a potential avenue for novel antitubercular agents . The inclusion of the β-aryl-β-mercapto ketone (phenylthio) segment is particularly noteworthy. This scaffold is found in cytotoxic agents, such as 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which have demonstrated potent activity against breast cancer cell lines (e.g., MCF-7), in some cases exceeding the efficacy of reference drugs like Tamoxifen . The tertiary amine in the piperidine ring may contribute to cellular uptake and bioavailability, a feature shared with other successful therapeutic agents. This combination of structural features makes 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one a versatile compound for researchers exploring new oncological and antimicrobial therapies, particularly in structure-activity relationship (SAR) studies and mechanism-of-action investigations. Please note: This product is offered for Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenylsulfanyl-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-22(13-17-28-20-8-2-1-3-9-20)25-15-11-19(12-16-25)27-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJBVESLFIXYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, a multi-step synthesis process is typically employed:

  • Formation of Intermediate Quinolines:

    • Reaction of aniline derivatives with dihydroxybenzoquinone under acidic conditions to form quinoline derivatives.

  • Synthesis of Piperidine Derivatives:

    • Reacting quinoline derivatives with chloroacetonitrile to introduce the piperidin-1-yl group.

  • Thioether Formation:

    • Introducing the phenylthio group by reacting phenylthiol with the corresponding chlorinated intermediate.

  • Final Coupling:

    • The final compound is formed by coupling these intermediates under controlled conditions using catalysts like palladium complexes.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. The use of continuous flow reactors and more efficient catalytic systems is often employed to enhance scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction:

    • The carbonyl group in the propanone linker can be reduced to a secondary alcohol.

  • Substitution:

    • Electrophilic substitution reactions can occur at the quinoline moiety.

Common Reagents and Conditions:

  • Oxidation:

    • Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in mild acidic or basic conditions.

  • Reduction:

    • Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

  • Substitution:

    • Nitric acid (HNO3) or bromine (Br2) can be used for electrophilic aromatic substitution.

Major Products:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of secondary alcohol derivatives.

  • Substitution: Formation of nitrated or halogenated quinoline derivatives.

Scientific Research Applications

3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has found numerous applications across various scientific disciplines:

  • Chemistry: As a building block for synthesizing complex molecules.

  • Biology: Investigated for its interaction with biological targets and potential use in drug discovery.

  • Industry: Used in the development of advanced materials, such as polymers or specialty chemicals.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through its interaction with biological macromolecules. The quinoline moiety can intercalate with DNA or interact with enzymes, while the piperidine and phenylthio groups enhance binding affinity and specificity.

Molecular Targets and Pathways:

  • DNA Intercalation: Inhibiting DNA replication and transcription.

  • Enzyme Inhibition: Targeting enzymes like topoisomerases or kinases involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylthio-Substituted Propan-1-one Derivatives

Compounds bearing the 3-(phenylthio)propan-1-one scaffold exhibit diverse biological activities depending on substituents. Key analogs include:

Compound Name Substituents Biological Activity Key Findings Source
1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP) 4-Methylsulfonylphenyl, p-tolyl Anti-inflammatory Inhibited NF-κB signaling in breast and ovarian cancer cells; IC₅₀ = 2.1–4.8 µM
1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives (e.g., 4a, 4h) Morpholinoethoxy side chains Cytotoxic (MCF-7 cells) Selectivity for cancer cells over normal cells; IC₅₀ = 8.3–12.5 µM (vs. Tamoxifen: 6.2 µM)
3-(4-(Benzyloxy)phenyl)-2-(benzylideneamino)-1-(thiazolidin-3-yl)propan-1-one (AAP series) Thiazolidin-3-yl, benzyloxy Antimicrobial MIC = 8–32 µg/mL against S. aureus and E. coli

Key Observations :

  • The phenylthio group enhances membrane permeability and redox activity, contributing to cytotoxicity and anti-inflammatory effects .
  • Piperidine-quinoline hybrids (as in the target compound) are understudied compared to morpholino or thiazolidinyl analogs but may offer improved kinase selectivity due to quinoline’s planar aromatic system .
Piperidine-Linked Propan-1-one Derivatives

Piperidine-containing analogs often target G-protein-coupled receptors (GPCRs) or ion channels:

Compound Name Substituents Biological Activity Key Findings Source
3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (Enaminone III) Piperidin-1-ylphenyl, dimethylamino Anti-ulcer Reduced gastric lesions by 72% in vivo (vs. omeprazole: 68%)
(2S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (17g’) Piperidin-1-yl, phenyl Cytotoxic (as ADC payload) Tubulin polymerization inhibitor; IC₅₀ = 0.8 nM in HeLa cells

Comparison with Target Compound :

  • Piperidine’s conformational flexibility may improve bioavailability compared to rigid morpholino derivatives .

Structure-Activity Relationship (SAR) Insights

  • Tertiary Amine Side Chains: Addition of morpholinoethoxy groups (as in ) improves cytotoxicity by mimicking Tamoxifen’s basic side chain, facilitating estrogen receptor binding. The quinolin-8-yloxy group in the target compound may similarly enhance DNA interaction.
  • Sulfur vs. Oxygen Substituents : Phenylthio derivatives (e.g., MPP ) show stronger anti-inflammatory activity than oxygenated analogs (e.g., hesperetin dihydrochalcones ), likely due to thioether’s redox activity.

Biological Activity

3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is an organic compound with the molecular formula C20H24N2O2S and a molecular weight of approximately 356.48 g/mol. This compound has garnered attention due to its unique structural features, including a quinoline moiety and a phenylthio group, which contribute to its notable biological activities, particularly in pharmacology.

Synthesis

The synthesis of 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic pathway includes:

  • Formation of the Quinoline Derivative : Starting with commercially available quinoline derivatives.
  • Piperidine Attachment : Utilizing nucleophilic substitution reactions to attach the piperidine ring.
  • Phenylthio Group Introduction : Incorporating the phenylthio moiety through electrophilic aromatic substitution.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final compound.

Antimicrobial Properties

Research indicates that 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one exhibits significant antimicrobial activity. It has been evaluated for its spermicidal properties against Trichomonas vaginalis, showing promising results comparable to established spermicidal agents like nonoxynol-9. Additionally, cytotoxicity studies against HeLa cell lines suggest potential applications as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been assessed in various cancer cell lines. In particular, it has demonstrated high cytotoxic activity against MCF-7 breast cancer cells, outperforming reference drugs like Tamoxifen in some cases . The mechanism of action is believed to involve interaction with specific receptors or enzymes that regulate cell growth and proliferation.

Structure-Activity Relationship (SAR)

A comparative analysis of structurally similar compounds reveals that the unique combination of a quinoline ring and phenylthio group enhances biological activity compared to simpler analogues. For instance, while other piperidine derivatives exhibit moderate antimicrobial activity, the presence of both functional groups in this compound significantly increases its efficacy.

Research Findings

Several studies have explored the biological activity and mechanisms of action for compounds related to 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one:

Compound Name Structure Features Biological Activity
3-(Phenylthio)-1-piperidin-1-ylpropan-1-oneLacks quinoline moietyModerate antimicrobial activity
Quinoline derivativesContains quinoline but different substituentsVaried; some exhibit anti-cancer properties
Piperidine-based compoundsSimilar backbone but different side chainsOften used as analgesics or antipsychotics

This table illustrates how the structural features influence the biological activities observed in related compounds.

Case Studies

In a study focused on piperidine derivatives, 3-(Phenylthio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one was highlighted for its superior cytotoxic effects compared to other tested derivatives. The addition of specific side chains was shown to improve the overall potency against cancer cell lines . Furthermore, SAR studies have indicated that modifications to the piperidine or quinoline portions can lead to enhanced biological activity, suggesting avenues for further drug development.

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